2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
Description
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7+ |
InChI Key |
SZBFQHSARXPZMF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/O |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Malononitrile Derivatives
A widely documented approach involves the cyclocondensation of o-phenylenediamine (1 ) with malononitrile derivatives. For instance, reaction with 2-methylene-malononitrile (5 ) in ethanol under acidic conditions generates intermediate 2-((2-aminophenyl)amino)methylene)malononitrile (6 ). Subsequent refluxing in hydrochloric acid yields the hydrochloride salt (7 ), which cyclizes in absolute ethanol to form 4-amino-1H-benzo[b] diazepine-3-carbonitrile hydrochloride (8a–d ). Hydrolysis of 8a with sodium hydroxide produces 3H-benzo[b] diazepine-2,4-diamine (9 ), further convertible to 4-methyl-benzo[f] triazepin-2-ol (10 ) under specific conditions .
Key Reaction Conditions:
-
Solvent: Ethanol, dichloromethane
-
Temperature: Reflux (78°C for ethanol)
-
Catalyst: Hydrochloric acid (concentrated)
Amidinium Salt-Mediated Cyclization
Amidinium salts serve as versatile electrophiles for constructing the benzimidazole scaffold. Reacting o-phenylenediamine (1 ) with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 5°C or dichloromethane at 0°C produces 2-phenyl-1H-benzo[d]imidazole (2 ) and triazepine derivatives (3 , 3′ ). The reaction’s regioselectivity depends on the attack site: C₃ attack yields benzimidazoles, while dual C₁/C₃ attack forms triazepines. Substituting the phenyl group in the amidinium salt with a nitrile-ketone moiety could directly yield 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile .
Optimization Insights:
-
Temperature Control: Lower temperatures (0–5°C) favor benzimidazole formation.
-
Solvent Polarity: Dichloromethane enhances electrophilicity of amidinium salts.
Oxidative Ring Contraction Strategies
Oxidative ring contraction of larger heterocycles presents an alternative route. Treatment of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepines (25a–g ) with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) induces oxidation, yielding 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles (26a–g ). Applying this strategy to precursors with nitrile substituents could facilitate the synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile .
Advantages:
-
Selectivity: DDQ selectively oxidizes C–N bonds without affecting nitriles.
Heterocumulene-Mediated Cycloaddition
Reactions involving heterocumulenes like isocyanates or carbodiimides offer another pathway. For instance, N-(dichloromethylene)-N-methylmethanaminium (82 ) reacts with dicyclohexylmethane diimine (83 ) in chloroform to form chlorinated intermediates (84 ), which condense with o-phenylenediamine to yield N₂,3-dicyclohexyl-N₄,N₄-dimethyl-3H-benzo[f] triazepine-2,4-diamine (85 ). Introducing nitrile groups into the diimine component could direct the synthesis toward the target compound .
Critical Parameters:
-
Electrophilicity: Chlorinated intermediates enhance reactivity.
-
Solvent: Chloroform stabilizes charged species.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the original compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial efficacy of derivatives related to the benzimidazole structure. For instance, compounds derived from 2-mercaptobenzimidazole have shown significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study evaluated a series of 2-mercaptobenzimidazole derivatives, including those similar to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.30 µM against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 1.30 | Klebsiella pneumoniae |
| N25 | 2.65 | Candida albicans |
These findings underscore the potential of benzimidazole derivatives as effective antimicrobial agents, warranting further exploration in drug development.
Anticancer Applications
The anticancer properties of benzimidazole derivatives have been extensively researched, with promising results against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways involved in cell proliferation.
Case Study: Anticancer Activity
In a notable study, several benzimidazole derivatives were synthesized and tested for their anticancer activity against human colorectal carcinoma cell line (HCT116). The most potent compounds demonstrated IC50 values significantly lower than that of standard chemotherapy agents like 5-Fluorouracil (5-FU).
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Reference standard |
These results indicate that certain derivatives not only inhibit cancer cell growth effectively but also exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Mechanistic Insights
The biological activities of these compounds can be attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, the structural features of benzimidazoles allow them to bind effectively to enzymes involved in DNA replication or metabolic pathways critical for cell survival.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₁H₉N₃O
- Molecular Weight : 199.213 g/mol
- CAS Number : 301344-08-1
- Synonyms: Multiple variants include 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile and 2-(1H-Benzoimidazol-2-yl)-3-hydroxy-but-2-enenitrile .
- Key Features : The compound features a benzoimidazole ring fused with a nitrile-substituted oxobutene group. This structure enables conjugation across the π-system, influencing its electronic properties and reactivity.
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing characteristics:
Structural and Functional Analysis
- Electronic Effects: The target compound’s oxo and nitrile groups create an electron-deficient system, favoring nucleophilic attacks at the nitrile or keto positions. Bis-derivatives (e.g., compound 4 in ) exhibit extended conjugation via the thienothiophene bridge, reducing solubility in polar solvents but enhancing UV absorption .
Reactivity :
- The target compound’s nitrile group is reactive toward nucleophiles like amines (e.g., in , reaction with o-phenylenediamine forms bis-benzimidazole derivatives).
- Sulfonamide derivatives () demonstrate versatility in forming hydrogen bonds, making them suitable for targeting proteins or nucleic acids .
- Biological Relevance: Sulfonamide-triazine hybrids () showed antitumor activity, attributed to their ability to intercalate DNA or inhibit kinases .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile can be represented as follows:
This compound features a benzimidazole moiety, which is known for its role in various pharmacological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile. Research indicates that compounds containing the benzimidazole scaffold exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
These findings suggest that 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, benzimidazole derivatives have shown antimicrobial activity. A study tested the compound against several bacterial strains, including E. coli and S. aureus.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
The results indicate that the compound possesses significant antibacterial activity, particularly against S. aureus, suggesting potential applications in treating bacterial infections.
The biological activities of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile are attributed to its ability to interact with biological targets such as enzymes and receptors involved in cancer progression and microbial growth. The benzimidazole ring is known to inhibit tubulin polymerization, which is critical for cancer cell division.
Conclusion and Future Directions
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Given these findings, further research is warranted to explore its mechanisms of action, optimize its pharmacological profile, and assess its efficacy in vivo.
Future studies should focus on:
- In vivo testing : Evaluating the therapeutic potential in animal models.
- Structural modifications : Enhancing potency and selectivity through chemical modifications.
- Mechanistic studies : Elucidating the exact pathways through which the compound exerts its effects.
Q & A
Basic: What are the common synthetic routes for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile and its derivatives?
Answer:
The compound is typically synthesized via condensation reactions between cyanoacetamide derivatives and benzimidazole precursors. For example:
- Route 1 : Reaction of activated aromatic/heteroaromatic compounds with cyanoacetic acid in the presence of acetic anhydride to form 3-oxoalkanenitrile intermediates .
- Route 2 : Coupling of ethyl chloroacetate with substituted benzene-1,2-diamines under reflux in glacial acetic acid to generate benzimidazolylidene scaffolds, followed by functionalization with triazine or sulfonamide groups .
- Route 3 : Reductive amination of halogenated benzimidazolone scaffolds with amino aldehydes to optimize isoform selectivity in enzyme inhibitors .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm hydrogen environments and carbon frameworks, particularly resonances for the benzimidazole ring (δ 7.0–8.5 ppm) and nitrile groups (δ ~110–120 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .
- X-ray Crystallography : Resolves hydrogen bonding (N–H⋯O) and π-stacking interactions in solid-state structures .
Basic: What are the typical reaction conditions for forming benzimidazolylidene derivatives?
Answer:
- Solvents : Dry THF or glacial acetic acid for cyclization .
- Catalysts : Anhydrous KCO or MeONa/MeOH for nucleophilic substitutions .
- Temperature : Reflux (70–100°C) for 5–45 hours, depending on reactivity .
- Workup : Purification via column chromatography or recrystallization to isolate intermediates .
Advanced: How can substituents on the benzimidazole ring influence biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, improving interactions with enzyme active sites (e.g., 5-chloro substituents in PLD1 inhibitors) .
- Bulkier Substituents : May sterically hinder binding but improve selectivity (e.g., triazine-methylthio groups in antitumor sulfonamides) .
- QSAR Modeling : Correlates substituent hydrophobicity (logP) with cytotoxicity in cancer cell lines .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Iterative Parallel Synthesis : Rapid screening of monomer libraries to identify optimal substituent combinations .
- Microwave-Assisted Reactions : Reduce reaction times for cyclization steps .
- Protection-Deprotection : Use of Boc groups to prevent side reactions during amidation .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and enzyme isoforms (e.g., PLD1 vs. PLD2) .
- Meta-Analysis : Cross-reference cytotoxicity data (IC) with structural variations (e.g., sulfonamide vs. triazine derivatives) .
Advanced: Methods for evaluating enzyme inhibition specificity?
Answer:
- Isoform-Specific Assays : Use recombinant PLD1/PLD2 enzymes to measure inhibition kinetics (K) .
- Docking Simulations : Predict binding modes of benzimidazolylidene scaffolds to active sites (e.g., AutoDock Vina) .
Advanced: Computational approaches for SAR analysis?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over time to assess stability .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced: Handling reactive intermediates in synthesis?
Answer:
- Low-Temperature Quenching : For unstable nitrile intermediates, use ice baths to prevent dimerization .
- Inert Atmosphere : Conduct reactions under N to avoid oxidation of thiol or imine intermediates .
Advanced: Techniques for determining crystal structure and hydrogen bonding?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
